Dauriporphine

Description

Bianfugenine has been reported in Sinomenium acutum and Menispermum dauricum with data available.

oxoisoaporphine alkaloid from extract of Menispermum dauricum rhizome; structure given in first source

Structure

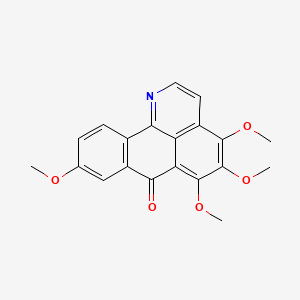

2D Structure

3D Structure

Properties

IUPAC Name |

5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWSNEKQIRVGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=NC=CC4=C3C(=C(C(=C4OC)OC)OC)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236851 | |

| Record name | Bianfugenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88142-60-3 | |

| Record name | Dauriporphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88142-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianfugenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088142603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bianfugenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dauriporphine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a naturally occurring oxoisoaporphine alkaloid, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Menispermum dauricum DC., this compound exhibits a range of biological activities, including antineoplastic and antiplatelet effects.[1] Recent studies have begun to elucidate its mechanism of action, pointing to specific molecular targets in cancer signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on the experimental methodologies and signaling pathways relevant to drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a tetracyclic isoquinoline core. Its systematic IUPAC name is 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one. The planar structure of the oxoisoaporphine ring system is a key feature contributing to its biological activity, particularly its ability to interact with DNA.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇NO₅ | [1] |

| Molecular Weight | 351.35 g/mol | [1] |

| CAS Number | 88142-60-3 | [1] |

| Appearance | Solid Powder | [1] |

| Boiling Point | 602.8 °C at 760 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

| LogP | 3.48 | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| SMILES | O=C1C2=C(C3=NC=CC4=C(C(OC)=C(C1=C34)OC)OC)C=CC(OC)=C2 | [1] |

| InChI Key | OOWSNEKQIRVGCG-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an antineoplastic and antiplatelet agent.[1] Its mechanism of action is an active area of research, with recent findings providing insight into its molecular targets.

Antineoplastic Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1] A recent study has identified a specific signaling pathway through which this compound exerts its anti-tumor effects in lung adenocarcinoma. It has been shown to inhibit lung cancer cell viability, motility, and energy metabolism by modulating the miR-424-5p/MAPK14 axis.[1]

The proposed signaling pathway is as follows:

As a member of the oxoisoaporphine alkaloid family, this compound's anticancer activity may also be attributed to other mechanisms common to this class of compounds. These include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of oxoisoaporphines allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death. This interaction can also lead to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.

-

Generation of Reactive Oxygen Species (ROS): Some oxoisoaporphine alkaloids have been shown to induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.

-

Telomerase Inhibition: Telomerase is an enzyme that is often upregulated in cancer cells and plays a key role in their immortalization. Certain oxoisoaporphine alkaloids have been found to inhibit telomerase activity.

Antiplatelet Activity

This compound has been reported to have platelet aggregation inhibitory activity.[1] While the specific signaling pathway for this compound's antiplatelet effect is not yet fully elucidated, the mechanism for other aporphine alkaloids involves the inhibition of thromboxane A2 formation. Some related compounds also exert their antiplatelet effects by increasing the levels of platelet cyclic AMP (cAMP).[2]

Experimental Protocols

Isolation of this compound from Menispermum dauricum

The following is a generalized protocol for the isolation of alkaloids from plant material, based on the original citation for the isolation of this compound. The specific details of the original protocol from Takani M, et al. (1983) may vary.

Objective: To extract and isolate this compound from the dried vines of Menispermum dauricum.

Materials:

-

Dried and powdered vines of Menispermum dauricum

-

Methanol

-

Hydrochloric acid (HCl), 2% solution

-

Ammonia water

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and filtered. The acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove neutral and acidic compounds. The aqueous layer is then basified with ammonia water to a pH of approximately 9-10.

-

Alkaloid Extraction: The basified solution is then extracted repeatedly with chloroform. The combined chloroform extracts contain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Fractions containing this compound are combined, and the solvent is evaporated. The residue is further purified by repeated column chromatography or preparative TLC to yield pure this compound.

The workflow for this process can be visualized as follows:

In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549 lung adenocarcinoma cells).

Materials:

-

A549 cells

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antiplatelet activities. Its well-defined chemical structure and the recent elucidation of its role in the miR-424-5p/MAPK14 signaling pathway provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound and related oxoisoaporphine alkaloids. Further research is warranted to fully explore the therapeutic potential of this compound and to develop it as a novel therapeutic agent.

References

Dauriporphine: A Technical Whitepaper on its Discovery, Origin, and Mechanism as a Multidrug Resistance Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a naturally occurring aporphine alkaloid, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. This document provides a comprehensive technical overview of the discovery, botanical origin, and pharmacological properties of this compound, with a specific focus on its activity in reversing P-glycoprotein (P-gp) mediated MDR. Detailed experimental methodologies, quantitative data, and proposed signaling pathways are presented to facilitate further research and development of this promising compound.

Discovery and Origin

This compound was first identified as a constituent of the stems and rhizomes of Sinomenium acutum, a plant species used in traditional Chinese medicine.[1] It belongs to the aporphine class of isoquinoline alkaloids, which are known for their diverse biological activities. The isolation of this compound was achieved through chromatographic separation of a methanol extract of the plant material.[1]

Quantitative Data

This compound has demonstrated significant efficacy in reversing P-gp mediated multidrug resistance in various cancer cell lines. The following table summarizes the reported quantitative data for its MDR reversal activity.

| Cell Line | IC50 (μg/mL) | IC50 (μM) | Reference |

| MES-SA/DX5 | 0.03 | ~0.09 | [1] |

| HCT15 | 0.00010 | ~0.0003 | [1] |

Note: The molecular weight of this compound (C19H21NO3) is approximately 311.38 g/mol . The IC50 values in μM are estimated based on this molecular weight.

Experimental Protocols

Isolation of this compound from Sinomenium acutum

-

Extraction: The dried and powdered stems and rhizomes of Sinomenium acutum are subjected to extraction with methanol (MeOH) at room temperature.

-

Concentration: The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical techniques, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

P-gp Mediated Multidrug Resistance (MDR) Reversal Assay

The MDR reversal activity of this compound is typically evaluated using in vitro assays with cancer cell lines that overexpress P-glycoprotein. A common method is the Rhodamine 123 efflux assay.

-

Cell Culture: P-gp overexpressing cells (e.g., MES-SA/DX5, HCT15) and their parental sensitive counterparts are cultured under standard conditions.

-

Drug Treatment: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a specified time.

-

Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell culture and incubated to allow for cellular uptake.

-

Efflux Measurement: After the loading period, the extracellular medium containing Rhodamine 123 is replaced with fresh medium (with or without this compound). The cells are then incubated to allow for P-gp mediated efflux of the dye.

-

Quantification: The intracellular fluorescence of Rhodamine 123 is measured at different time points using a fluorescence plate reader or flow cytometry. A higher intracellular fluorescence in the presence of this compound indicates inhibition of P-gp mediated efflux.

-

Data Analysis: The half-maximal effective concentration (ED50) is calculated from the dose-response curves.

Signaling Pathways in P-gp Mediated MDR Reversal

The precise signaling pathway through which this compound exerts its P-gp inhibitory effect has not been definitively elucidated. However, the regulation of P-glycoprotein (encoded by the ABCB1 gene) is known to be influenced by several intracellular signaling cascades, including the PI3K/Akt/NF-κB pathway. It is plausible that this compound may modulate this pathway to downregulate the expression or function of P-gp.

In this proposed mechanism, this compound could potentially inhibit the phosphorylation of key proteins in the PI3K/Akt pathway. This would lead to the suppression of the nuclear factor-kappa B (NF-κB), a transcription factor that can upregulate the expression of the ABCB1 gene. By inhibiting this pathway, this compound may reduce the amount of P-gp on the cell surface, thereby restoring the intracellular concentration and efficacy of chemotherapeutic drugs.

Chemical Synthesis

To date, a specific chemical synthesis protocol for this compound has not been reported in peer-reviewed literature. The synthesis of aporphine alkaloids is a complex area of organic chemistry, often involving multi-step sequences. General strategies for the synthesis of the aporphine core typically involve Pictet-Spengler reactions, Bischler-Napieralski reactions followed by cyclization, or various cross-coupling methodologies to construct the tetracyclic ring system. Further research is required to develop a viable synthetic route to this compound, which would be crucial for its large-scale production and further pharmacological evaluation.

Conclusion

This compound, an aporphine alkaloid isolated from Sinomenium acutum, is a highly potent P-gp mediated multidrug resistance reversal agent. Its ability to restore the efficacy of conventional chemotherapeutics in resistant cancer cells makes it a compelling candidate for further drug development. This technical guide has summarized the key information regarding its discovery, origin, and biological activity. While the precise mechanism of action and a definitive synthetic pathway remain to be fully elucidated, the data presented herein provide a solid foundation for future research aimed at harnessing the therapeutic potential of this compound in oncology.

References

A Preliminary Pharmacological Profile of Dauriporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, an aporphine alkaloid isolated from Sinomenium acutum, has emerged as a compound of significant pharmacological interest.[1] This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, with a particular focus on its potent activity as a modulator of multidrug resistance and its emerging role as an anti-cancer agent. This document synthesizes the available quantitative data, details the experimental methodologies employed in its characterization, and visualizes key biological pathways and experimental workflows.

Introduction

Aporphine alkaloids represent a diverse class of natural products with a broad spectrum of biological activities. This compound, isolated from the stems and rhizomes of Sinomenium acutum, is a notable member of this class.[1] Initial investigations have revealed its significant potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1] Furthermore, recent studies have elucidated its direct anti-tumor effects in lung adenocarcinoma, highlighting a novel mechanism of action involving microRNA signaling. This guide aims to provide a detailed technical summary of these findings to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Multidrug Resistance (MDR) Reversal Activity of this compound

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| MES-SA/DX5 | Human Uterine Sarcoma | ED50 | 0.03 µg/mL | [1] |

| HCT15 | Human Colon Cancer | ED50 | 0.00010 µg/mL | [1] |

Table 2: Anti-tumor Activity of this compound

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| A549 | Human Lung Adenocarcinoma | IC50 | 10.57 µM | [2] |

Mechanism of Action

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal

This compound has been identified as a potent inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells.[1] By inhibiting P-gp, this compound effectively increases the intracellular concentration of anti-cancer drugs in resistant cells, thereby restoring their cytotoxic efficacy.

Anti-tumor Activity in Lung Adenocarcinoma

In addition to its MDR reversal properties, this compound exhibits direct anti-tumor effects. Studies in the A549 human lung adenocarcinoma cell line have demonstrated that this compound inhibits cell viability, motility, and energy metabolism.[2] This activity is mediated through the upregulation of microRNA-424-5p (miR-424-5p), which subsequently downregulates its target, Mitogen-activated protein kinase 14 (MAPK14).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

MES-SA/DX5 and HCT15 Cells: These cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C. For MES-SA/DX5, the culture medium is supplemented with doxorubicin to maintain the drug-resistant phenotype.

-

A549 Cells: A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

P-gp Mediated Multidrug Resistance (MDR) Reversal Assay

The reversal of P-gp mediated MDR is typically assessed using a chemosensitivity assay.

Protocol:

-

Cell Seeding: Seed MES-SA/DX5 or HCT15 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with various concentrations of this compound.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective dose (ED50) of this compound, which is the concentration that restores 50% of the sensitivity to the chemotherapeutic agent in the resistant cells.

Anti-tumor Activity Assays in A549 Cells

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24, 48, or 72 hours.

-

Viability Assessment: Perform the MTT assay as described in section 4.2.4.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of cell viability against the logarithm of this compound concentration.

-

Cell Seeding: Seed A549 cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and replace the medium with fresh medium containing this compound at a concentration close to its IC50 (e.g., 10 µM).

-

Image Acquisition: Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.

The effect of this compound on glycolysis can be measured using a Seahorse XF Analyzer.

-

Cell Seeding: Seed A549 cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat the cells with this compound at a concentration close to its IC50.

-

Assay: Measure the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time.

-

Data Analysis: Compare the ECAR of this compound-treated cells to that of untreated control cells to determine the effect on glycolysis.

Conclusion and Future Directions

The preliminary pharmacological profile of this compound reveals a promising therapeutic agent with a dual mechanism of action. Its potent P-gp inhibitory activity suggests its potential as a chemosensitizer in the treatment of multidrug-resistant cancers. Concurrently, its direct anti-tumor effects via the miR-424-5p/MAPK14 signaling pathway in lung adenocarcinoma open new avenues for its application as a standalone therapeutic.

Further research is warranted to fully elucidate the structure-activity relationship of this compound and its analogs for P-gp inhibition. In vivo studies are crucial to validate the efficacy and safety of this compound as both an MDR reversal agent and a direct anti-cancer drug. A deeper understanding of its downstream signaling pathways will be instrumental in identifying potential biomarkers for patient stratification and developing novel combination therapies. The data and protocols presented in this guide provide a solid foundation for these future investigations.

References

Dauriporphine: A Technical Guide for Researchers

CAS Number: 88142-60-3 Molecular Formula: C₂₀H₁₇NO₅

This technical guide provides an in-depth overview of Dauriporphine, an aporphine alkaloid with demonstrated therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and mechanisms of action.

Core Data Summary

The following table summarizes the fundamental chemical and biological data for this compound.

| Parameter | Value | Reference |

| CAS Number | 88142-60-3 | N/A |

| Molecular Formula | C₂₀H₁₇NO₅ | N/A |

| Molecular Weight | 351.35 g/mol | N/A |

| IC₅₀ (A549 Lung Cancer Cells) | 10.57 µM | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's bioactivity.

Cell Viability Assay

To determine the cytotoxic effects of this compound on cancer cells, a cell viability assay is performed. The A549 lung adenocarcinoma cell line is a suitable model for this purpose.

-

Cell Culture: A549 cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound (e.g., 0, 5, 10, 15, and 20 µM) for a specified duration, typically 24 to 72 hours.[1]

-

Quantification: Cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[1]

Cell Migration Assay

The anti-metastatic potential of this compound can be evaluated using a cell migration assay.

-

Method: The scratch assay or the Transwell migration assay are common methods. For a scratch assay, a confluent monolayer of A549 cells is "scratched" with a pipette tip to create a cell-free gap.

-

Treatment and Observation: The cells are then treated with this compound. The rate of wound closure is monitored and imaged at different time points to assess the inhibition of cell migration.

Quantitative PCR (qPCR) for miRNA and Gene Expression

To investigate the molecular mechanism of this compound, qPCR can be used to measure the expression levels of specific microRNAs and genes.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control A549 cells using a suitable reagent like TRIzol.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

-

qPCR: The expression of target genes, such as miR-424-5p and MAPK14, is quantified using a real-time PCR system with specific primers.[1]

Signaling Pathway Analysis

This compound has been shown to exert its anti-cancer effects in lung adenocarcinoma by modulating the miR-424-5p/MAPK14 signaling axis.[1]

This compound's Anti-Tumor Signaling Pathway in A549 Cells

Caption: this compound upregulates miR-424-5p, which in turn inhibits MAPK14, leading to the suppression of lung cancer cell growth, motility, and energy metabolism.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Workflow for assessing the biological effects and molecular mechanism of this compound on A549 lung cancer cells.

References

Dauriporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a P-glycoprotein (P-gp) inhibitor and its potential interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources, both belonging to the Menispermaceae family:

-

Menispermum dauricum DC.: The rhizomes of this plant, commonly known as Asian moonseed, are a known source of various alkaloids, including this compound.

-

Sinomenium acutum (Thunb.) Rehd. et Wils.: The stems and rhizomes of this medicinal plant, used in traditional Chinese medicine, have also been shown to contain this compound.

Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific yield data for this compound is not extensively reported in the available literature, a general methodology can be outlined based on the isolation of related alkaloids from Sinomenium acutum.

General Extraction Protocol

A plausible extraction method, adapted from protocols for isolating alkaloids from Sinomenium acutum, is as follows:

-

Plant Material Preparation: The dried and powdered stems and rhizomes of Sinomenium acutum (or rhizomes of Menispermum dauricum) are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with methanol (MeOH) or a hydroalcoholic solution (e.g., 50% aqueous ethanol) under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, rich in a mixture of alkaloids and other secondary metabolites, is then subjected to chromatographic techniques for the isolation of this compound.

-

Initial Fractionation: The crude methanol extract is typically subjected to a preliminary fractionation step. This can be achieved by suspending the extract in an acidic aqueous solution and then partitioning with an organic solvent (e.g., ethyl acetate) to remove less polar compounds. The aqueous layer, containing the protonated alkaloids, is then basified and extracted with a different organic solvent (e.g., chloroform or dichloromethane) to obtain a crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is then separated by column chromatography over silica gel. A gradient elution system is commonly employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform and methanol is often used for the separation of aporphine alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC, typically on a C18 reversed-phase column. A suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used to achieve high purity.

Quantitative Data

| Biological Activity | Cell Line | ED₅₀ (µg/mL) | Reference |

| P-gp MDR Inhibition | MES-SA/DX5 | 0.03 | |

| P-gp MDR Inhibition | HCT15 | 0.00010 | |

| Yield from Natural Source | Plant Material | Yield (%) | Reference |

| This compound | Sinomenium acutum (stems and rhizomes) | Not Reported | |

| This compound | Menispermum dauricum (rhizomes) | Not Reported |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably its ability to reverse multidrug resistance (MDR) mediated by P-glycoprotein. Its anti-inflammatory properties also suggest a potential interaction with the NF-κB signaling pathway.

P-glycoprotein (P-gp) Inhibition

This compound is a potent inhibitor of P-glycoprotein, an ATP-dependent efflux pump that is a major contributor to multidrug resistance in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby restoring their efficacy.

Caption: General mechanism of P-gp inhibition by this compound.

Potential Inhibition of the NF-κB Signaling Pathway

The reported anti-inflammatory activity of alkaloids from Menispermum dauricum suggests a possible interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. While direct evidence for this compound's effect on this pathway is yet to be established, a hypothetical mechanism involves the inhibition of IκBα degradation, which would prevent the nuclear translocation of the NF-κB p50/p65 dimer and subsequent transcription of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential, particularly in the field of oncology due to its potent P-gp inhibitory activity. This guide has summarized the current knowledge regarding its natural sources and isolation. However, to fully exploit its therapeutic potential, further research is warranted to establish detailed and optimized isolation protocols to improve yield, and to elucidate the precise molecular mechanisms underlying its biological activities, including its putative role in the NF-κB signaling pathway. Such studies will be crucial for advancing this compound through the drug development pipeline.

An In-depth Technical Guide to the Physical and Chemical Properties of Dauriporphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is a naturally occurring isoquinoline alkaloid that has garnered interest in the scientific community for its diverse biological activities.[1][2] Isolated from botanical sources such as the vines of Menispermum dauricum DC. and the roots of Euchresta japonica, this compound presents a unique chemical scaffold that is foundational to its pharmacological profile.[1][2][3] Preliminary studies have highlighted its potential in several therapeutic areas, including oncology and bone metabolism, by demonstrating cytotoxic effects, inhibition of angiogenesis, and modulation of osteoclast differentiation.[3] Notably, this compound has been identified as a potent inhibitor of P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its biological activities and the experimental methodologies used for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 351.35 g/mol | [1][2][3] |

| CAS Number | 88142-60-3 | [1][2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

| Natural Sources | Menispermum dauricum DC. (vines), Euchresta japonica (roots) | [1][2][3] |

| IUPAC Name | 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one | [4] |

| SMILES | O=C1C2=C(C3=NC=CC4=C(C(OC)=C(C1=C34)OC)OC)C=CC(OC)=C2 | [1] |

| InChI Key | OOWSNEKQIRVGCG-UHFFFAOYSA-N | [2] |

| Density | 1.31 g/cm³ | [2] |

| Boiling Point | 602.8°C at 760 mmHg | [2] |

| Flash Point | 318.3°C | [2] |

| LogP | 3.48 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Rotatable Bonds | 4 | [2] |

Experimental Protocols

Isolation and Characterization of this compound

-

Extraction: The dried and powdered plant material (e.g., vines of Menispermum dauricum) is subjected to solvent extraction, often using methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fractions enriched with alkaloids are further purified using various chromatographic techniques. This typically includes column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to establish the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Inhibition Assay

The ability of this compound to inhibit P-gp can be assessed using cellular assays. A common method involves the use of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in a P-gp overexpressing cancer cell line (e.g., MES-SA/DX5 or HCT15).

-

Cell Culture: P-gp overexpressing cells are cultured in a suitable medium until they reach a desired confluence.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound or a known P-gp inhibitor (positive control) for a specific duration.

-

Substrate Incubation: A fluorescent P-gp substrate is then added to the culture medium and incubated for a period that allows for its uptake and efflux.

-

Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Increased intracellular fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. The half-maximal inhibitory concentration (IC₅₀) is then calculated to quantify the potency of this compound as a P-gp inhibitor.

Visualizations

Logical Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway: this compound's Inhibition of P-gp Mediated Drug Efflux

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Conceptual Signaling Pathway: Inhibition of Osteoclast Differentiationdot

References

- 1. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of Alkaloid Solubility: A Case Study Using Morphine as a Model for Dauriporphine

Disclaimer: This technical guide outlines a general framework for determining the solubility of alkaloids. Due to the limited availability of public data on Dauriporphine, this document utilizes Morphine, a structurally related and well-studied alkaloid, as a proxy to illustrate the required experimental protocols and data presentation. The methodologies described herein are broadly applicable and can be adapted for the study of this compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. For alkaloids, a diverse class of naturally occurring compounds with a wide range of pharmacological activities, understanding their solubility in various solvents is a fundamental step in preclinical research and drug development. This guide provides an in-depth overview of the experimental procedures for determining alkaloid solubility and presents the data in a clear, structured format.

Quantitative Solubility Data

A comprehensive understanding of an alkaloid's solubility profile is best achieved by examining its behavior in a range of solvents, from polar to non-polar. The following table summarizes the solubility of Morphine in various solvents, offering a comparative overview. This data has been compiled from publicly available scientific literature.

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 1 ml dissolves in 90 ml of water | Room Temperature | [1] |

| Hot Water | Less soluble than in cold water | Not Specified | [1] |

| Alcohol | Soluble | Not Specified | [1] |

| Ether | Soluble | Not Specified | [1] |

| Acetone | Soluble | Not Specified | [1] |

| Benzene | Soluble | Not Specified | [1] |

| Amyl Alcohol | Soluble | Not Specified | [1] |

| Chloroform | Slightly Soluble | Not Specified | [1] |

| Water (pH dependent) | 0.25 mg/ml (free base) | 35 | [2] |

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of an alkaloid in a given solvent.

Objective: To determine the concentration of a saturated solution of the alkaloid in a specific solvent at a defined temperature.

Materials:

-

Alkaloid compound (e.g., this compound or Morphine)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or other suitable containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of the Test System:

-

Add an excess amount of the alkaloid to a known volume of the selected solvent in a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. Preliminary studies may be required to determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the alkaloid in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the alkaloid of known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of the alkaloid in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of the alkaloid in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an alkaloid.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not well-documented in publicly available literature, the solubility of a compound is a critical determinant of its ability to interact with biological systems. The following diagram illustrates the logical relationship between solubility and downstream biological effects.

Conclusion

The determination of solubility is a cornerstone of early-stage drug discovery and development. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and scientists working with alkaloids such as this compound. While specific data for this compound is currently limited, the application of the described protocols will enable the systematic characterization of its physicochemical properties, thereby facilitating its progression through the drug development pipeline.

References

In Silico Prediction of Dauriporphine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine, a naturally occurring aporphine alkaloid, has demonstrated potential as a modulator of biological systems. This technical guide provides an in-depth exploration of the in silico methodologies used to predict the bioactivity of this compound, with a focus on its role in overcoming multidrug resistance (MDR) in cancer cells. Aporphine alkaloids, a class of isoquinoline alkaloids, are known for a wide range of pharmacological effects, including anticancer and anti-protozoal activities. The specific substitutions on the aporphine skeleton are critical in determining their cytotoxic effects. This compound, in particular, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.

This document outlines a comprehensive computational workflow, from target identification and molecular docking to molecular dynamics simulations, aimed at elucidating the molecular interactions underpinning this compound's bioactivity. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these in silico predictions. The integration of computational and experimental approaches is crucial for accelerating the drug discovery and development process.

Predicted Bioactivity and Quantitative Data

In silico analysis, based on the known activity of this compound and related aporphine alkaloids, suggests its primary bioactivity is the reversal of P-gp mediated multidrug resistance. The following table summarizes the available quantitative data from experimental studies that form the basis for our computational models.

| Compound | Bioactivity | Cell Line | Effective Dose (ED₅₀) |

| This compound | P-gp MDR Inhibition | MES-SA/DX5 | 0.03 µg/mL |

| This compound | P-gp MDR Inhibition | HCT15 | 0.00010 µg/mL |

In Silico Prediction Workflow

The following workflow outlines the key computational steps for predicting and analyzing the bioactivity of this compound.

Detailed Methodologies

Molecular Docking of this compound with P-glycoprotein

Objective: To predict the binding affinity and interaction patterns of this compound within the drug-binding pocket of human P-glycoprotein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human P-glycoprotein (e.g., PDB ID: 6QEX) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDockTools, Schrödinger Maestro).

-

Define the binding site (grid box) based on the location of known P-gp inhibitors or the transmembrane domain.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Employ a Lamarckian genetic algorithm or other appropriate search algorithm to explore the conformational space of the ligand within the defined binding site.

-

Generate a set of binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis:

-

Visualize the top-ranked binding poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of P-gp.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-P-gp complex and to refine the binding mode predicted by molecular docking.

Protocol:

-

System Preparation:

-

Select the most plausible binding pose of the this compound-P-gp complex from the docking results.

-

Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Use a molecular dynamics engine such as GROMACS or AMBER.

-

Employ a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36m).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant volume and temperature) ensemble.

-

Equilibrate the system under NPT (constant pressure and temperature) ensemble.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the convergence of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

In Vitro P-glycoprotein Efflux Assay

Objective: To experimentally validate the in silico prediction of this compound's P-gp inhibitory activity.

Protocol:

-

Cell Culture:

-

Culture P-gp overexpressing cells (e.g., MES-SA/DX5 or HCT15) and their parental non-overexpressing counterparts in appropriate media.

-

-

Substrate Accumulation Assay:

-

Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

-

Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the cells.

-

Incubate for a specific period to allow for substrate uptake and efflux.

-

-

Data Acquisition:

-

Wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

-

Analysis:

-

Calculate the increase in intracellular fluorescence in the presence of this compound compared to the untreated control.

-

Determine the ED₅₀ value of this compound for P-gp inhibition.

-

Methodological & Application

Application Notes and Protocols for the Quantification of Dauriporphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is an aporphine alkaloid found in plants of the Menispermum genus, notably Menispermum dauricum. These plants have a history of use in traditional medicine, and their constituent alkaloids are of interest for their potential pharmacological activities. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the overall development of drugs derived from or related to this compound.

These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the provided protocols are based on established methods for structurally similar aporphine alkaloids and can be adapted and validated for this compound analysis.

Analytical Methods Overview

The primary methods for the quantification of aporphine alkaloids like this compound in biological matrices are LC-MS/MS and UPLC-MS/MS.[1][2][3][4] These techniques offer high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. The general workflow involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical parameters for UPLC-MS/MS and LC-MS/MS methods that can be adapted for this compound quantification, based on methods for related compounds.

| Parameter | UPLC-MS/MS | LC-MS/MS | Reference(s) |

| Linearity Range | 1 - 1000 ng/mL | 1 - 200 ng/mL | [5][6] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 - 1 ng/mL | [7] |

| Intra-day Precision (%RSD) | < 15% | < 10% | [5][6] |

| Inter-day Precision (%RSD) | < 15% | < 10% | [5][6] |

| Accuracy | 85 - 115% | 90 - 110% | [5][6] |

| Extraction Recovery | > 80% | > 85% | [5] |

| Matrix Effect | Minimal and compensated by internal standard | Minimal and compensated by internal standard | [5][6] |

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from methods used for the analysis of other aporphine alkaloids and provides a robust starting point for this compound quantification.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a related alkaloid not present in the sample).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Protocol 2: LC-MS/MS Quantification of this compound in Tissue

This protocol outlines a general procedure for the quantification of this compound in tissue homogenates.

1. Sample Preparation (Tissue Homogenization and Extraction)

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or ultrasonic homogenizer.

-

To 100 µL of the tissue homogenate, add 20 µL of the internal standard solution.

-

Perform protein precipitation as described in Protocol 1 (steps 3-8). Alternatively, a solid-phase extraction (SPE) may be necessary for cleaner extracts depending on the tissue matrix.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm, or equivalent

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.8 mL/min

-

Gradient: A suitable gradient should be developed to ensure separation from matrix components.

-

Column Temperature: 35°C

-

Injection Volume: 10 µL

-

Mass Spectrometer and Ionization: As described in Protocol 1.

Visualizations

Analytical Workflow Diagram

Caption: General workflow for this compound quantification.

Putative Signaling Pathway for Aporphine Alkaloids

While the specific signaling pathway for this compound is not yet fully elucidated, other aporphine alkaloids have been shown to interact with various cellular targets. The following diagram illustrates a potential anti-inflammatory signaling pathway that this compound may modulate, based on the activity of related compounds.[8] Aporphine alkaloids have been shown to inhibit the Toll-like receptor 2 (TLR2) signaling pathway, which is involved in inflammatory responses.[8] This inhibition can block downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately reducing the production of pro-inflammatory cytokines.[8] Other aporphine alkaloids have been found to influence the AMPK and PI3K-AKT signaling pathways.[9][10]

Caption: A putative anti-inflammatory signaling pathway for aporphine alkaloids.

References

- 1. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Morphine, Morphine-3-Glucuronide and Morphine-6-Glucuronide in Terminally Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. development-and-validation-of-an-lc-ms-ms-method-for-quantifying-diamorphine-and-its-major-metabolites-6-monoacetylmorphine-morphine-morphine-3-glucuronide-and-morphine-6-glucuronide-in-human-plasma - Ask this paper | Bohrium [bohrium.com]

- 7. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Dauriporphine in Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantitative determination of Dauriporphine in plasma. This compound, an aporphine alkaloid, has shown potential as a multidrug resistance reversal agent.[1] This method utilizes protein precipitation for sample preparation and liquid chromatography coupled with tandem mass spectrometry for detection, providing a robust workflow for pharmacokinetic and pharmacodynamic studies.

Introduction

This compound is an isoquinoline alkaloid isolated from medicinal plants such as Menispermum dauricum DC.[2][3] Aporphine alkaloids, a large class of natural compounds, are known for a variety of pharmacological activities.[4][5][6] Notably, this compound has demonstrated the ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, making it a compound of interest in oncology research.[1] To facilitate further preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for an HPLC-MS/MS method for the determination of this compound in plasma.

Experimental

Materials and Reagents

-

Apomorphine (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 20 µL of internal standard working solution (Apomorphine in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the HPLC-MS/MS system.

Liquid Chromatography

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.1-5.0 min: 10% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 352.1 | [To be determined experimentally] | [To be optimized] |

| Apomorphine (IS) | 268.1 | 237.1 | [To be optimized] |

Note: The specific MRM transitions and collision energies for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation (Representative Data)

The following tables present typical validation parameters expected for a bioanalytical method of this nature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | >0.99 | 1 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| Low | 3 | <15 | 85-115 | <15 | 85-115 |

| Medium | 100 | <15 | 85-115 | <15 | 85-115 |

| High | 800 | <15 | 85-115 | <15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | >80 | 85-115 |

| High | 800 | >80 | 85-115 |

Experimental Workflow

Figure 1: Experimental workflow for the extraction and analysis of this compound from plasma.

Potential Metabolic Pathway of this compound

Aporphine alkaloids typically undergo Phase I and Phase II metabolism.[4] Phase I reactions often involve oxidation and demethylation, while Phase II reactions commonly include glucuronidation.[4][8][9] Based on the metabolism of structurally similar aporphine alkaloids like apomorphine, a potential metabolic pathway for this compound is proposed.[1]

Figure 2: Proposed metabolic pathway for this compound.

Potential Signaling Pathway Modulation

Aporphine alkaloids have been reported to modulate various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[4] The ability of this compound to reverse multidrug resistance may be associated with its interaction with such pathways, in addition to its direct effect on P-glycoprotein.

Figure 3: Potential signaling pathways modulated by this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. This method is suitable for application in pharmacokinetic studies and for investigating the pharmacological effects of this compound. The proposed metabolic and signaling pathways offer a starting point for further mechanistic studies of this promising compound.

References

- 1. Glucuronidation of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Alkaloids | 88142-60-3 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:88142-60-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Glucuronidation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: In Vitro Assays for Dauriporphine Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is an aporphine alkaloid with potential therapeutic applications. Understanding its interaction with various receptor systems is crucial for elucidating its mechanism of action and guiding drug development efforts. As a member of the aporphine alkaloid class, this compound is predicted to interact with several key receptor families, including serotonin (5-HT), adrenergic, and Toll-like receptors (TLR). This document provides detailed protocols for in vitro assays to characterize the binding of this compound to these receptors.

While specific binding data for this compound is not yet widely published, this guide offers standardized assay procedures that are essential for determining its receptor affinity and functional activity. The included data from related aporphine alkaloids serves as a reference for expected binding profiles.

Potential Receptor Targets for this compound

Based on the pharmacological profile of related aporphine alkaloids, the following receptors are primary targets for initial in vitro binding and functional assays:

-

Serotonin 5-HT2A Receptor: A G-protein coupled receptor (GPCR) involved in a wide range of central nervous system functions.

-

α1A-Adrenergic Receptor: A GPCR that mediates contractile effects in smooth muscle and plays a role in the central nervous system.

-

Toll-Like Receptor 2 (TLR2): A key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.

Data Presentation: Receptor Binding Affinities of Related Aporphine Alkaloids

The following tables summarize the binding affinities (Ki, Kd, or IC50 values) of several aporphine alkaloids at the proposed target receptors. This data is provided as a reference to contextualize the potential binding profile of this compound.

Table 1: Binding Affinities of Aporphine Alkaloids at Serotonin 5-HT2A Receptors

| Compound | Receptor | Kᵢ (nM) | Reference Compound |

| Nantenine | 5-HT2A | 850 | Ketanserin |

| (S)-Nantenine | 5-HT2A | 71 | Ketanserin |

| Nuciferine | 5-HT2A | 11.2 | [3H]ketanserin |

| Anonaine | 5-HT2A | 48.9 | [3H]ketanserin |

Table 2: Binding Affinities of Aporphine Alkaloids at α1A-Adrenergic Receptors

| Compound | Receptor | Kᵢ (nM) | Reference Compound |

| Nantenine | α1A | 36 | Prazosin |

| Corytuberine | α1A | 150 | [3H]prazosin |

| Isocorydine | α1A | 230 | [3H]prazosin |

Table 3: Functional Activity of Aporphine Alkaloids at Toll-Like Receptor 2

| Compound | Assay Type | IC₅₀ (µM) | Reference Compound |

| Taspine Derivative (SMU-Y6) | TLR2 Inhibition (NF-κB) | 0.18 (Kd) | Not Specified |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Ligand: Mianserin or unlabeled Ketanserin.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Plate shaker.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the receptor membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of Mianserin (final concentration 10 µM), 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of this compound (at various concentrations), 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Radioligand Binding Assay for α1A-Adrenergic Receptor

This protocol outlines a competitive binding assay for the human α1A-adrenergic receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human α1A-adrenergic receptor.

-

Radioligand: [3H]Prazosin (a selective α1-adrenergic antagonist).

-

Non-specific Ligand: Phentolamine or unlabeled Prazosin.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

Plate shaker.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare the receptor membranes in assay buffer to a final concentration of 20-40 µg protein/well.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Prazosin (final concentration ~0.2 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of Phentolamine (final concentration 10 µM), 50 µL of [3H]Prazosin, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of this compound (at varying concentrations), 50 µL of [3H]Prazosin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Filtration and Washing: Perform filtration and washing steps as described in Protocol 1.

-

Scintillation Counting: Measure the radioactivity as described in Protocol 1.

-

Data Analysis: Analyze the data to determine the IC₅₀ and Kᵢ values for this compound as described in Protocol 1.

Protocol 3: TLR2 Functional Antagonist Assay (NF-κB Reporter Assay)

This protocol is designed to assess the ability of this compound to inhibit TLR2 signaling by measuring the activation of the NF-κB pathway.

Materials:

-

Cell Line: HEK293 cells stably co-transfected with human TLR2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

-

TLR2 Agonist: Pam3CSK4.

-

Test Compound: this compound.

-

Cell Culture Medium: DMEM with 10% FBS and appropriate antibiotics.

-

Reporter Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System or a SEAP detection kit).

-

96-well cell culture plates (white, opaque for luminescence).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

TLR2 Stimulation: Add Pam3CSK4 (final concentration 10 ng/mL) to the wells to stimulate the TLR2 receptor. Include a vehicle control (no agonist) and a positive control (agonist only).

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.

-

Reporter Gene Measurement:

-

For Luciferase: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-